molecular formula C7H5BrN2S B577378 3-Bromothieno[2,3-c]pyridin-7-amine CAS No. 1326715-27-8

3-Bromothieno[2,3-c]pyridin-7-amine

Cat. No.: B577378
CAS No.: 1326715-27-8
M. Wt: 229.095
InChI Key: QDSYOJPMDVXZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothieno[2,3-c]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromothieno[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thieno[2,3-C]pyridine derivatives .

Scientific Research Applications

3-Bromothieno[2,3-c]pyridin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromothieno[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. The thieno[2,3-C]pyridine scaffold allows for hydrogen bonding and hydrophobic interactions with the target protein, leading to effective inhibition .

Comparison with Similar Compounds

Uniqueness: 3-Bromothieno[2,3-c]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and bromo groups allows for versatile chemical modifications, making it a valuable scaffold in drug discovery .

Biological Activity

3-Bromothieno[2,3-c]pyridin-7-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C7H5BrN2S
Molecular Weight 229.10 g/mol
IUPAC Name This compound
InChI Key HWISXBNQFOTJCY-UHFFFAOYSA-N

The compound features a bromine atom at the 3-position and an amine group at the 7-position, which are crucial for its biological activity.

The primary mechanism of action for this compound involves its ability to interact with various biological targets, particularly kinases. The thieno[2,3-c]pyridine core mimics adenosine triphosphate (ATP), allowing it to bind effectively to kinase active sites and inhibit their activity. This inhibition can disrupt critical signaling pathways involved in cell proliferation and survival, making it a candidate for anticancer therapy .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of thieno[2,3-c]pyridine derivatives, including this compound. These compounds have shown promising results against various cancer cell lines:

  • MCF-7 (Breast Adenocarcinoma) : Compounds similar to this compound demonstrated significant growth inhibition with GI50 values as low as 1 µM .
  • A375-C5 (Melanoma) : The thieno derivatives exhibited selective cytotoxicity against this cell line, indicating potential for targeted therapy .
  • NCI-H460 (Non-Small Cell Lung Cancer) : Similar compounds showed low GI50 values in this cell line as well, reinforcing their potential use in treating lung cancer .
  • Triple-Negative Breast Cancer (TNBC) : Recent studies indicated that certain thienopyridine derivatives significantly inhibited growth in TNBC cell lines (MDA-MB-231 and MDA-MB-468) without affecting non-tumorigenic cells .

Study on Growth Inhibition

In a notable study involving the evaluation of thieno[2,3-c]pyridine derivatives against TNBC cell lines, one compound demonstrated a GI50 of approximately 13 µM in MDA-MB-231 cells. This compound not only reduced viable cell numbers but also altered the cell cycle profile by increasing G0/G1 phase populations while decreasing S phase populations .

In Vivo Studies

In vivo experiments using the chick chorioallantoic membrane (CAM) model showed that certain derivatives significantly reduced tumor size when grafted with MDA-MB-231 cells. This suggests that these compounds may not only inhibit tumor growth in vitro but also exhibit efficacy in more complex biological systems .

Properties

IUPAC Name

3-bromothieno[2,3-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSYOJPMDVXZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CS2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-7-chlorothieno[2,3-c]pyridine (200 mg, 0.805 mmol) in 1,4-dioxane (2.6 mL) was added 28% ammonium hydroxide (2.2 mL, 22 mmol). The mixture was heated in a microwave at 140° C. for 6 h and then concentrated. The residue was suspended in water (15 mL) and extracted with 5% methanol:dichloromethane (5×10 mL). The combined organic fractions were dried over sodium sulfate, filtered, and concentrated. Purification by ISCO chromatography (0 to 5% methanol:dichloromethane) afforded 27 mg (15%) of the title compound as a light yellow solid. 1H NMR (400 MHz, CDCl3): δ 8.10 (d, J=5.8 Hz, 1 H), 7.58 (s, 1 H), 7.18 (d, J=5.6 Hz, 1 H), 4.87 (br. s., 2 H); MS (ESI): 229.04, 231.00 [M+H]+; HPLC tR=2.19 min (ZQ3, polar—4 min).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
solvent
Reaction Step One
Yield
15%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.